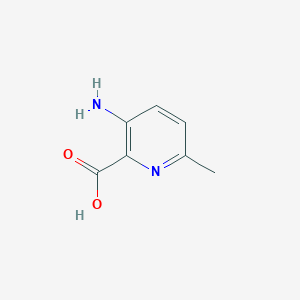

Acide 3-amino-6-méthylpicolinique

Vue d'ensemble

Description

3-Amino-6-methylpicolinic acid is a compound that has been studied for its potential applications in various fields of chemistry and biology. It is known to be a metal-chelating agent and has been shown to have effects on biological systems, such as influencing the activity of certain enzymes. For instance, 3-aminopicolinate, a related compound, has been found to activate phosphoenolpyruvate carboxykinase, an enzyme involved in gluconeogenesis, in the presence of Fe2+ ions . Additionally, 3-aminopicolinate has been used as a matrix for laser desorption mass spectrometry of biopolymers, indicating its utility in analytical chemistry .

Synthesis Analysis

The synthesis of 3-amino-6-methylpicolinic acid has been approached through ammonolysis of 3-hydroxy-6-methylpicolinic acid. However, it was found that the expected product of this reaction was not 3-amino-6-methylpicolinic acid but rather 3-hydroxy-6-methylpicolinamide, as evidenced by carbon-13 NMR isotope shifts . This correction in the understanding of the reaction's outcome is crucial for researchers attempting to synthesize this compound.

Molecular Structure Analysis

While the specific molecular structure of 3-amino-6-methylpicolinic acid is not detailed in the provided papers, related compounds have been analyzed using techniques such as X-ray diffraction and DFT calculations. For example, a novel phthalide derivative's structure was elucidated, which could provide insights into the structural aspects of similar compounds . These methods are essential for understanding the molecular geometry and electronic properties of such compounds.

Chemical Reactions Analysis

The chemical behavior of 3-aminopicolinate, a compound similar to 3-amino-6-methylpicolinic acid, has been studied in the context of its interaction with enzymes. It has been shown to activate phosphoenolpyruvate carboxykinase in the presence of Fe2+ but inhibits the enzyme in hepatocytes, affecting glucose synthesis from various substrates . These findings demonstrate the compound's role in modulating biochemical pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-6-methylpicolinic acid derivatives have been investigated through calorimetric and thermal studies. For instance, metal derivatives of 6-aminopicolinic acid have been examined using TG-DTA and DSC methods, revealing information about their decomposition processes, such as decarboxylation and deamination . These studies are important for understanding the stability and reactivity of the compound under different conditions.

Applications De Recherche Scientifique

Matériel biologique ou composé organique pour la recherche en sciences de la vie

Des composés comme l'acide 6-méthylpicolinique sont utilisés comme réactifs biochimiques dans la recherche en sciences de la vie. Ils peuvent être impliqués dans l'étude des processus biologiques ou comme intermédiaires dans la synthèse de molécules plus complexes .

Développement de systèmes vésiculaires

Des tensioactifs à base d'acides aminés dérivés de composés comme l'acide 3-amino-6-méthylpicolinique pourraient être utilisés dans le développement de systèmes vésiculaires pour l'administration de médicaments, tels que les agents anesthésiques et antimicrobiens .

Synthèse d'herbicides

Des structures similaires, telles que les acides 4-amino-3,5-dichloro-6-pyrazolyl-2-picoliniques, ont été synthétisées pour explorer de nouvelles molécules herbicides. Ceci suggère que l'This compound pourrait potentiellement être utilisé dans la conception et la synthèse d'herbicides .

Formation de complexes en chimie de coordination

Des composés comme l'acide 6-méthylpicolinique ont été étudiés pour leur capacité à former des complexes ternaires avec des métaux et des acides aminés. Cela indique que l'This compound pourrait également trouver des applications en chimie de coordination et dans les études de complexation des métaux .

Propriétés

IUPAC Name |

3-amino-6-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-2-3-5(8)6(9-4)7(10)11/h2-3H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUDROLFILJFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341371 | |

| Record name | 3-Amino-6-methylpicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53636-71-8 | |

| Record name | 3-Amino-6-methyl-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53636-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-6-methylpicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

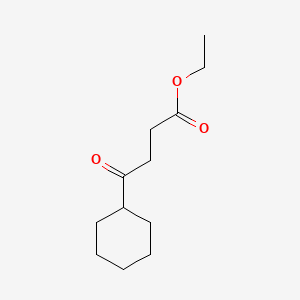

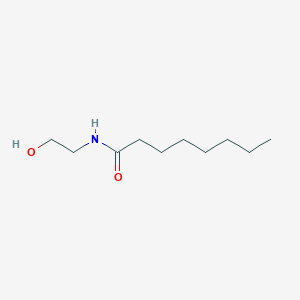

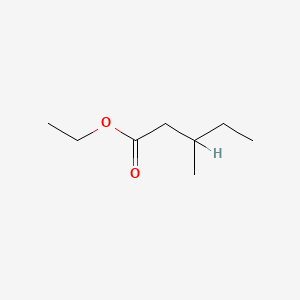

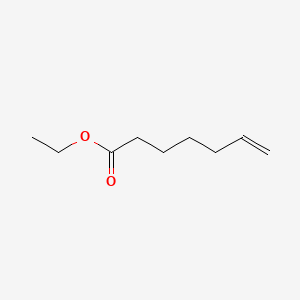

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1332330.png)

![4-(tert-butyl)-N'-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}benzenecarbohydrazide](/img/structure/B1332342.png)